molecular formula C10H11BrO3 B2802700 4-(3-Bromophenoxy)butanoic acid CAS No. 170638-88-7

4-(3-Bromophenoxy)butanoic acid

Cat. No. B2802700
Key on ui cas rn: 170638-88-7
M. Wt: 259.099
InChI Key: RXSVWPIIUXAGKD-UHFFFAOYSA-N
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Patent
US09309265B2

Procedure details

To a stirred suspension of polyphosphoric acid (PPA, ca. 60 g) and celite (ca. 40 g) in 100 mL toluene was added crude 4-(3-bromophenoxy)butanoic acid 7 (ca. 58 mmol) in one portion, 10 mL toluene rinse. The resultant suspension was heated at 110° C. for 5 hr. The toluene was decanted through a plug of celite and the remaining slurry was washed repeatedly with toluene and ethylacetate. The eluent was concentrated and purified by flash column chromatography (4:1 hex:EtOAc) to give 8-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (7 g, ca. 50% y) 8. 1H NMR (DMSO-d6, 500 MHz) 7.55 (d, J=8.5 Hz, 1H), 7.37 (d, J=1.5 Hz, 1H), 7.35 (dd, J=8.5, 1.5 Hz, 1H), 4.24 (t, J=6.5 Hz, 2H), 2.79 (t, J=7.0 Hz, 2H), 2.14 (m, 2H).
[Compound]
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
58 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[O:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:9](=[O:11])[CH2:8][CH2:7][CH2:6][O:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
58 mmol
Type
reactant
Smiles
BrC=1C=C(OCCCC(=O)O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
The toluene was decanted through a plug of celite
WASH
Type
WASH
Details
the remaining slurry was washed repeatedly with toluene and ethylacetate
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (4:1 hex:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(OCCCC2=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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